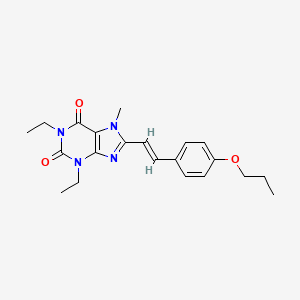
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a metabolite of spirodiclofen, a pesticide used in agriculture . Its unique structure, which includes a cyclohexane ring and dichlorophenyl group, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate typically involves the esterification of 2,4-dichlorophenylacetic acid with cyclohexanecarboxylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, spirodiclofen.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of pesticides and other agrochemical products.
Mécanisme D'action
The mechanism of action of Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate involves its interaction with specific molecular targets. In the context of its use as a pesticide metabolite, it may inhibit certain enzymes or disrupt cellular processes in pests. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirodiclofen: The parent compound from which Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate is derived.
2,4-Dichlorophenylacetic Acid: A precursor in the synthesis of the compound.
Cyclohexanecarboxylic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a cyclohexane ring and a dichlorophenyl group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
361366-16-7 |
|---|---|
Formule moléculaire |
C17H20Cl2O4 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
ethyl 1-[2-(2,4-dichlorophenyl)acetyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20Cl2O4/c1-2-22-16(21)17(8-4-3-5-9-17)23-15(20)10-12-6-7-13(18)11-14(12)19/h6-7,11H,2-5,8-10H2,1H3 |
Clé InChI |
RDKYUGAYISTHTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1)OC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















